molecular formula C7H2D6N2O2 B1165206 N-Methyl-2-pyridone-5-carboxamide-d6

N-Methyl-2-pyridone-5-carboxamide-d6

Cat. No. B1165206
M. Wt: 158.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

CAS Number: 701-44-0 (unlabeled)

Scientific Research Applications

Metabolism and Biosynthesis

N-Methyl-2-pyridone-5-carboxamide (2PY) is primarily recognized as a significant metabolite in the human body. It originates from nicotinamide and nicotinic acid, key components of vitamin B3 or niacin. Studies have shown that 2PY is a major urinary metabolite of these pyridine nucleotides, suggesting its role in vitamin B3 metabolism (Shibata & Matsuo, 1989). Similarly, research on plant constituents has found N-methyl-5-carboxamide-2-pyridone in Trewia nudiflora, indicating a parallel in plant biochemistry (Sastry & Waller, 1972).

Role in Uremic Toxicity

2PY has gained attention as a uremic toxin, particularly in the context of kidney diseases. Research indicates that it might inhibit poly (ADP-ribose) polymerase-1 activity, which can be harmful in uremia (Lenglet et al., 2016). It was also identified in the hemodialysis fluids of uremic patients, suggesting its accumulation due to impaired kidney function (Kramer et al., 1964).

Analytical Techniques

Advances in analytical chemistry have enabled the quantification of 2PY in biological samples, aiding in the study of its metabolic pathways. Techniques such as high-performance liquid chromatography and tandem mass spectrometry have been developed for this purpose, offering insights into the niacin metabolism and the pharmacokinetics of related compounds (Carter, 1982); (Lang et al., 2010).

Pathophysiological Implications

The metabolism of nicotinamide and its conversion to 2PY has been studied in various pathological conditions, such as liver cirrhosis. These studies provide a deeper understanding of metabolic alterations in such diseases and potential therapeutic targets (Pumpo et al., 2001).

Synthesis and Chemical Studies

Synthetic routes for related compounds, like pyridone-carboxamides, are also a significant area of research. These studies contribute to the broader understanding of pyridine chemistry and potential applications in medicinal chemistry (Obydennov et al., 2013).

properties

Product Name

N-Methyl-2-pyridone-5-carboxamide-d6

Molecular Formula

C7H2D6N2O2

Molecular Weight

158.19

Origin of Product

United States

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